molecular formula C9H10N4 B1176277 HIR2 protein CAS No. 149720-55-8

HIR2 protein

Cat. No.: B1176277
CAS No.: 149720-55-8
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Description

The Hir2 Protein is a recombinant, high-purity preparation of the essential histone chaperone, a key component of the evolutionarily conserved HIRA/Hir complex. This complex, in conjunction with the co-chaperone Asf1, is responsible for replication-independent nucleosome assembly, specifically mediating the deposition of histone variant H3.3 into chromatin . This targeted deposition is crucial for active transcription, cellular differentiation, and the DNA damage response. Structural studies reveal that the Hir complex forms a large, arc-shaped dimer that serves as a platform for (H3/H4)2 tetramer assembly . Within this complex, Hir2 acts as a critical scaffold. Its N-terminal WD40 domain directly interacts with the NHRD domain of Hpc2 (the yeast homolog of human UBN1), a binding interface that is essential for the structural integrity and function of the chaperone complex . This recombinant this compound is an indispensable tool for researchers investigating the mechanisms of chromatin dynamics, epigenetics, and gene regulation. It enables in vitro studies on histone binding and tetramer formation, analysis of complex assembly with partners like Hpc2 and Asf1, and functional assays to understand replication-independent nucleosome assembly .

Properties

CAS No.

149720-55-8

Molecular Formula

C9H10N4

Synonyms

HIR2 protein

Origin of Product

United States

Scientific Research Applications

Chromatin Assembly and Gene Regulation

HIR2 is integral to the formation of the HIR complex, which includes HIR1, HIR3, and HPC2 proteins. This complex is essential for the deposition of histones onto DNA during the cell cycle in Saccharomyces cerevisiae. The HIR complex binds to nucleosomes, creating a stable protein-DNA complex that resists remodeling by the SWI/SNF complex, thereby regulating transcriptional repression of histone genes outside of S phase .

Key Findings:

  • Nucleosome Assembly: The HIR complex exhibits nucleosome assembly activity similar to human HIRA, facilitating histone incorporation independent of DNA replication .
  • Transcription Regulation: The switch between corepressor and coactivator roles of the HIR proteins is linked to histone acetylation dynamics .

Role in Fungal Virulence

Recent studies have highlighted the role of HIR proteins in fungal pathogens such as Candida albicans. The deletion of HIR1 has been shown to alter chromatin accessibility and enhance virulence by affecting the pathogen's interaction with host immune cells. This underscores the importance of chromatin homeostasis in pathogen fitness and suggests that targeting chromatin modifications could be a viable antifungal strategy .

Case Study:

  • Impact on Virulence: Genetic ablation of HIR function leads to increased extracellular protease release, facilitating alternative nitrogen source scavenging and enhancing virulence in mouse models .

Potential Therapeutic Applications

The understanding of HIR2's role in gene regulation opens avenues for therapeutic interventions. By modulating the activity of HIR proteins or their associated complexes, researchers aim to develop strategies for diseases linked to chromatin dysregulation.

Research Directions:

  • Antifungal Strategies: Investigating inhibitors that target the HIR complex could provide new treatments for fungal infections resistant to conventional therapies.
  • Cancer Research: Given its role in transcriptional regulation, manipulating HIR2 may offer insights into cancer biology, particularly in tumors exhibiting aberrant histone gene expression.

Data Table: Summary of Research Findings on HIR2 Protein

Application AreaKey FindingsReference
Chromatin AssemblyForms a stable nucleosome assembly complex; regulates transcriptional repression
Fungal VirulenceDeletion alters immune recognition; enhances virulence
Therapeutic PotentialTargeting HIR proteins may lead to novel antifungal therapies and cancer treatments

Comparison with Similar Compounds

Comparative Analysis of HIR2 with Homologous Proteins

HIR2 vs. Human HIRA Protein

HIRA (Histone Cell Cycle Regulation Defective Homolog A) is the human homolog of yeast Hir1 and Hir2. It is encoded by a gene located in the DiGeorge syndrome critical region (22q11.2) .

Structural and Functional Comparison:
Feature HIR2 (Yeast) HIRA (Human)
Molecular Weight 98 kDa ~120 kDa
Complex Composition Hir1, Hir2, Hir3, Hpc2 Cabin1, Ubinuclein 1 (UBN1)
Key Domains WD40 repeats WD40 repeats, HIRA-specific motifs
Function Represses histone genes Deposits histone H3.3 at active genes
Disease Association None DiGeorge syndrome (22q11.2 deletion)

Functional Insights :

  • HIRA combines structural features of both Hir1 and Hir2 into a single polypeptide, enabling it to perform roles analogous to the yeast HIR complex .
  • Unlike yeast HIR2, HIRA is essential for embryonic development and is implicated in neural crest cell differentiation defects in DiGeorge syndrome .

HIR2 vs. Schizosaccharomyces pombe Slm9

Slm9 is the fission yeast homolog of HIR2 and part of the HIRA-like complex (Hip1/Slm9/Hip3/Hip4) .

Comparative Overview:
Feature HIR2 (S. cerevisiae) Slm9 (S. pombe)
Molecular Weight 98 kDa ~92 kDa
Complex Composition Hir1, Hir3, Hpc2 Hip1, Hip3, Hip4
Function Histone gene repression Mitotic control, UV damage response
Regulatory Role Chromatin remodeling Cdc2 kinase activation

Key Differences :

  • Slm9 regulates the G2-M transition by modulating Wee1 kinase activity, a role absent in yeast HIR2 .
  • Slm9 is critical for recovery from nitrogen starvation and UV-induced cell cycle arrest, highlighting functional divergence from HIR2 .

Evolutionary Conservation and Functional Divergence

The HIR complex is evolutionarily conserved across eukaryotes, with homologs identified in Arabidopsis, Drosophila, and mammals .

Conservation of Core Components:

  • Yeast HIR Complex : Hir1, Hir2, Hir3, Hpc2 .
  • Human HIRA Complex : HIRA, Cabin1, UBN1 .
  • S. pombe HIRA Complex : Hip1, Slm9, Hip3, Hip4 .

Functional Adaptation Across Species:

  • Yeast : Primarily represses histone gene transcription via chromatin remodeling .
  • Humans : Focuses on replication-independent histone H3.3 deposition, critical for gene regulation and development .
  • S. pombe : Links chromatin regulation to mitotic control and stress responses .

Table 1: Biochemical Properties of HIR Complexes

Organism Complex Components Stoichiometry Molecular Weight Key Function
S. cerevisiae Hir1, Hir2, Hir3, Hpc2 1:2:1:2 ~617.5 kDa Histone gene repression
S. pombe Hip1, Slm9, Hip3, Hip4 Not determined Not determined Mitotic control
Humans HIRA, Cabin1, UBN1 Not determined Not determined H3.3 deposition

Table 2: Disease Associations of HIR2 Homologs

Protein Organism Associated Disorder Mechanism
HIRA Humans DiGeorge syndrome Haploinsufficiency due to 22q11.2 deletion
HIR2 S. cerevisiae None N/A
Slm9 S. pombe Cell cycle defects Impaired Cdc2 activation

Preparation Methods

Tandem Affinity Purification (TAP)

The HIR2-containing complex is purified using a two-step TAP protocol:

  • Cell lysis :

    • Buffer: 40 mM HEPES (pH 7.8), 300 mM NaCl, 0.1% Tween-20, 1 mM PMSF, 1 mM DTT

    • Mechanical disruption via bead beating (0.5 mm glass beads, 10 min vortexing)

    • Clarification at 20,000 × g for 30 min

  • Affinity chromatography :

    • IgG Sepharose capture (2 h, 4°C)

    • TEV protease cleavage (4°C overnight) to elute the complex

    • Calmodulin resin binding in the presence of 2 mM Ca²⁺

This method achieves >90% purity, as validated by SDS-PAGE and Western blotting.

Glycerol Gradient Ultracentrifugation

Further resolution of the HIR complex is achieved through 10%–40% glycerol velocity gradients:

ParameterSpecification
CentrifugeBeckman SW60Ti rotor
Speed55,000 rpm
Duration5 h at 4°C
Fraction volume90 μL
Molecular weight calibrationThyroglobulin (669 kDa)

The HIR complex migrates as a single peak in fractions 24–26, corresponding to 670 kDa (including tag contributions).

Biochemical Characterization of HIR2

Stoichiometric Analysis

Mass spectrometry-based NSAF (Normalized Spectral Abundance Factor) quantification reveals the HIR complex composition:

SubunitCopies per ComplexMolecular Weight (kDa)
Hir11191.7
Hir2294.3
Hir31132.5
Hpc2267.0

Functional Assays

Nucleosome assembly activity is assessed using a radiolabeled 183-bp DNA template and HeLa core histones:

The HIR complex demonstrates histone deposition efficiency comparable to NAP1 (positive control), with 65 ± 8% DNA converted to nucleosomes at 50 nM concentration.

Challenges and Optimization

Solubility Issues

HIR2’s basic pI (10.05) necessitates high-salt buffers (>300 mM NaCl) to prevent aggregation. Screenings identify 400 mM NaCl as optimal for maintaining complex solubility without compromising SWI/SNF interaction.

Proteolytic Degradation

Protease inhibitors (1 mM PMSF, 1 μg/mL leupeptin) are critical during purification. N-terminal sequencing confirms intact HIR2 in final preparations when using fresh EDTA-free cocktails.

Applications in Chromatin Research

The purified HIR complex exhibits dual functionality:

  • Histone chaperone activity : Facilitates H3-H4 tetramer deposition

  • SWI/SNF antagonism : Blocks chromatin remodeling via nucleosome stabilization (IC₅₀ = 25 nM)

These properties make HIR2 indispensable for in vitro studies of:

  • Cell cycle-dependent histone gene regulation

  • Heterochromatin formation

  • ATP-dependent chromatin remodeler kinetics

Q & A

Q. What is the role of HIR2 within the HIR complex, and what experimental approaches are used to determine its interactions?

Q. How can researchers resolve contradictions in stoichiometric data regarding HIR2 abundance within the HIR complex?

HIR2 exhibits twice the spectral counts of Hir1 despite similar molecular weights. To address this:

  • Normalized SAF (NSAF) : Adjust spectral counts by total complex counts to account for technical variability .
  • Cross-validation : Use alternative proteases (e.g., trypsin vs. Lys-C) during MudPIT to ensure detection consistency .
  • Functional assays : Compare HIR2 knockdown models to wild-type cells to assess dosage-dependent effects on histone gene repression .

Q. What strategies are employed to study HIR2's evolutionary conservation across species, and what functional insights do these comparisons provide?

  • Comparative genomics : Identify homologs (e.g., S. cerevisiae Hir2 vs. human HIRA) using databases like UniProt or the Proteins API .
  • Functional conservation : In S. pombe, Hir2 homologs (Slm9) are essential for histone H3.3 deposition, mirroring human HIRA’s role in DiGeorge syndrome .
  • Cross-species complementation : Express human HIRA in yeast hir2Δ mutants to test functional rescue .

Q. How do researchers design experiments to investigate HIR2's role in histone deposition and heterochromatin formation?

  • Chromatin Immunoprecipitation (ChIP) : Use anti-HIR2 antibodies to map binding sites at histone gene loci (e.g., HTA1 in yeast) .
  • Electrophoretic Mobility Shift Assay (EMSA) : Test HIR2-nucleosome binding affinity under varying ionic conditions .
  • Knockout models : Analyze heterochromatin stability in hir2Δ strains using fluorescence reporters (e.g., silenced URA3 gene) .

Q. What methodologies are used to analyze HIR2's interaction with nucleic acids and other regulatory proteins?

  • Co-immunoprecipitation (Co-IP) : Validate interactions with histone chaperones (e.g., Asf1) using crosslinkers like formaldehyde .
  • Yeast Two-Hybrid Screening : Identify novel HIR2-binding partners (e.g., transcription factors) through split-ubiquitin systems .
  • Structural studies : Cryo-EM of the HIR complex bound to nucleosomes reveals conformational changes during SWI/SNF resistance .

Q. Methodological Guidelines

  • Data validation : Cross-reference NSAF results with orthogonal techniques (e.g., quantitative Western blotting) .
  • Ethical compliance : Document experimental modifications in ethics approval forms (e.g., Huron University College’s guidelines) .
  • Resource utilization : Access protein interaction databases via the Proteins API for annotation and homolog identification .

Note: Commercial platforms (e.g., ) were excluded per reliability criteria.

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